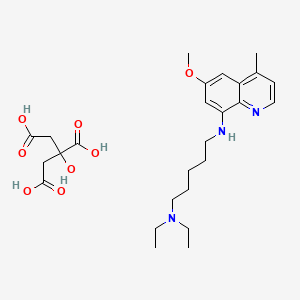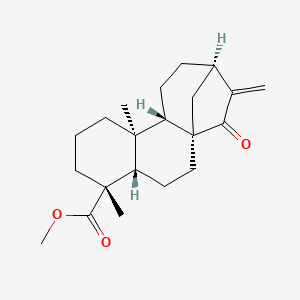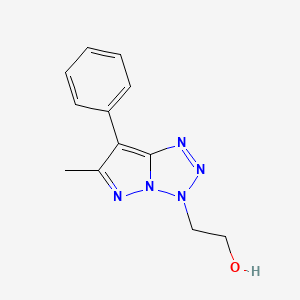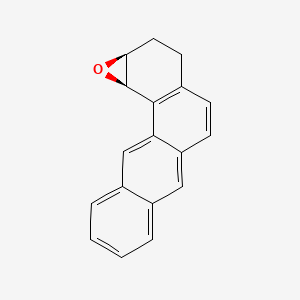
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that features a quinoline moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline structure imparts unique chemical properties that make it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis . These methods involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.
Once the quinoline core is prepared, it undergoes further functionalization to introduce the methoxy and methyl groups. The next step involves the attachment of the diethylamino pentyl chain through nucleophilic substitution reactions. Finally, the compound is coupled with 2-hydroxypropane-1,2,3-tricarboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the quinoline ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-6-carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in various biochemical pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known anti-malarial drug that also contains a quinoline moiety.
Quinidine: An anti-arrhythmic agent with a similar quinoline structure.
Quinine: Another anti-malarial compound derived from the bark of the cinchona tree.
Uniqueness
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its specific functional groups and the combination of the quinoline moiety with the diethylamino pentyl chain and the tricarboxylic acid. This unique structure imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives.
Propriétés
Numéro CAS |
68219-15-8 |
|---|---|
Formule moléculaire |
C26H39N3O8 |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)pentane-1,5-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H31N3O.C6H8O7/c1-5-23(6-2)13-9-7-8-11-21-19-15-17(24-4)14-18-16(3)10-12-22-20(18)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h10,12,14-15,21H,5-9,11,13H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
JLOODCFTJYDUJB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















